Ethyl 2-((2-nitrilo-2-(phenylsulfonyl)vinyl)amino)-2-phenylacetate
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Overview
Description
Ethyl 2-((2-nitrilo-2-(phenylsulfonyl)vinyl)amino)-2-phenylacetate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-nitrilo-2-(phenylsulfonyl)vinyl)amino)-2-phenylacetate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-amino-2-phenylacetate with phenylsulfonyl chloride to introduce the phenylsulfonyl group. This is followed by nitrilation and vinylation steps to complete the synthesis. The reaction conditions often require the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-nitrilo-2-(phenylsulfonyl)vinyl)amino)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((2-nitrilo-2-(phenylsulfonyl)vinyl)amino)-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-nitrilo-2-(phenylsulfonyl)vinyl)amino)-2-phenylacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance binding affinity and specificity, while the nitrilo and vinyl groups may participate in covalent interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((2-nitrilo-2-(methylsulfonyl)vinyl)amino)-2-phenylacetate
- Ethyl 2-((2-nitrilo-2-(trifluoromethylsulfonyl)vinyl)amino)-2-phenylacetate
Uniqueness
Ethyl 2-((2-nitrilo-2-(phenylsulfonyl)vinyl)amino)-2-phenylacetate is unique due to the presence of the phenylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-(benzenesulfonyl)-2-cyanoethenyl]amino]-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-2-25-19(22)18(15-9-5-3-6-10-15)21-14-17(13-20)26(23,24)16-11-7-4-8-12-16/h3-12,14,18,21H,2H2,1H3/b17-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGJCTDSJVKEOG-VKAVYKQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)NC=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C1=CC=CC=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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